

Analytical methods for 2-cyano-N-(2-fluorophenyl)acetamide characterization

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Compound of Interest

Compound Name:	2-cyano-N-(2-fluorophenyl)acetamide
CAS No.:	1735-96-2
Cat. No.:	B1269015

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An In-Depth Guide to the Analytical Characterization of **2-cyano-N-(2-fluorophenyl)acetamide**

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of **2-cyano-N-(2-fluorophenyl)acetamide**, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals who require precise and reliable methods to confirm the identity, purity, and stability of this compound. This document moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a deeper understanding and facilitating adaptation to specific laboratory contexts. The orthogonal application of chromatographic, spectroscopic, and thermal techniques establishes a self-validating system for quality assurance.

Introduction and Rationale

2-cyano-N-(2-fluorophenyl)acetamide belongs to the versatile class of N-substituted cyanoacetamides. These compounds are highly valuable synthons in medicinal and organic

chemistry due to the presence of a reactive methylene group activated by adjacent nitrile and amide functionalities.[1] They serve as precursors for a diverse range of heterocyclic compounds, many of which exhibit significant pharmacological potential.[1][2]

Given its role as a critical building block, the unequivocal confirmation of the structure and the stringent assessment of purity for **2-cyano-N-(2-fluorophenyl)acetamide** are paramount. The presence of impurities, such as unreacted starting materials or synthetically-derived by-products, can have profound impacts on the yield, purity, and safety profile of subsequent products. This guide outlines a multi-faceted analytical approach to provide a complete chemical profile of the compound.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for method development.

Property	Value	Source / Method
Chemical Name	2-cyano-N-(2-fluorophenyl)acetamide	IUPAC
CAS Number	Not universally assigned; requires specific registration.	N/A
Molecular Formula	C ₉ H ₇ FN ₂ O	Calculated
Molecular Weight	178.17 g/mol	Calculated
Appearance	Typically a white to off-white crystalline solid.	General Observation
Solubility	Soluble in organic solvents like DMSO, DMF, methanol, acetone. Low solubility in water is expected.	Predicted
Melting Point	To be determined experimentally via DSC.	N/A

Synthetic Pathway and Potential Impurities

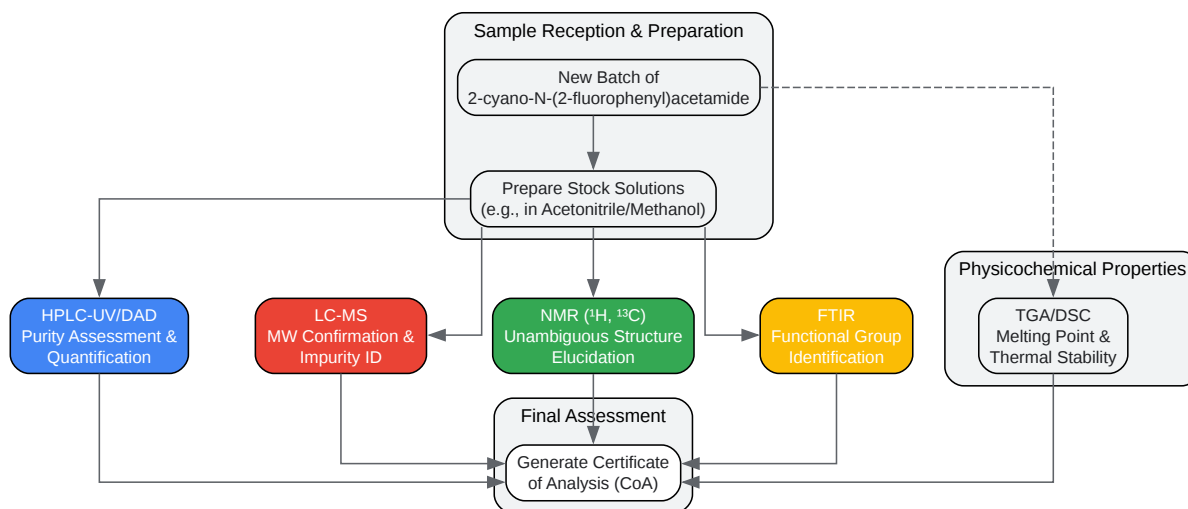
The most direct synthesis involves the amidation of an alkyl cyanoacetate with 2-fluoroaniline. [1][3] This pathway informs the search for potential process-related impurities.

Key Impurities to Monitor:

- Starting Materials: 2-fluoroaniline, Ethyl cyanoacetate.
- By-products: Di-acylated aniline, products from self-condensation of ethyl cyanoacetate.
- Degradation Products: Hydrolysis of the amide or nitrile functional groups.
- Residual Solvents: Toluene, DMF, or other solvents used in synthesis and purification.[4]

Comprehensive Analytical Workflow

A multi-technique, orthogonal approach is crucial for a complete and reliable characterization. The following workflow ensures that all aspects of the compound's identity and purity are assessed.



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Caption: Comprehensive analytical workflow for compound characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for determining the purity of **2-cyano-N-(2-fluorophenyl)acetamide**. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary technique due to the presence of a chromophore (the phenyl ring).

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This technique separates the target compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. A Diode Array Detector (DAD) is recommended as it can provide spectral information to aid in peak purity assessment and impurity identification.

Protocol: Purity Determination by Reverse-Phase HPLC

- **Sample Preparation:** Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.
- **Instrumentation:** A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
- **Chromatographic Conditions:** The following conditions are a robust starting point and should be optimized as needed.

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Provides excellent retention and resolution for aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidification improves peak shape for amides and amines.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier with good UV transparency.
Gradient	0-20 min: 30% to 90% B 20-25 min: 90% B 25-30 min: 30% B	A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times.
Injection Vol.	10 μ L	
Detection	DAD, 254 nm	The aromatic ring provides strong absorbance at this wavelength.

- Data Analysis:
 - Identity: The retention time of the main peak should match that of a qualified reference standard.
 - Purity: Calculate purity using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
 - Impurity Profiling: Identify and quantify any peaks corresponding to known impurities (e.g., starting materials).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This is the definitive technique for confirming the molecular weight of the main peak and identifying unknown impurities.[5][6]

Protocol: Molecular Weight Confirmation and Impurity ID

- LC System: Utilize the same HPLC method as described above. The flow can be split post-column if necessary, depending on the MS source requirements.
- MS System: A single quadrupole or more advanced mass analyzer (e.g., Q-TOF, Orbitrap) can be used.
- Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule.
- MS Parameters:

Parameter	Recommended Setting	Rationale
Ionization Mode	ESI Positive	The amide nitrogen is readily protonated.
Scan Range	50 - 500 m/z	Covers the expected molecular ion and potential fragments/impurities.
Capillary Voltage	3.0 - 4.0 kV	To be optimized for maximum signal.
Cone Voltage	20 - 40 V	A higher cone voltage can induce fragmentation to aid in structural analysis.

- Data Analysis:
 - Confirmation: The primary peak in the chromatogram should exhibit a mass-to-charge ratio (m/z) corresponding to the protonated molecule $[M+H]^+$. For $C_9H_7FN_2O$, the expected monoisotopic mass is 178.0546 Da, so the target ion is m/z 179.0624.
 - Impurity Identification: The m/z values of minor peaks can be used to propose structures for unknown impurities, often by relating them to starting materials or expected by-products.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide an orthogonal confirmation of the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical environment of each hydrogen (1H NMR) and carbon (^{13}C NMR) atom in the molecule, allowing for unambiguous structural confirmation.

Protocol: Structural Confirmation by 1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve a wide range of compounds and prevent H-D exchange of the amide proton).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Standard 1D acquisition parameters for ¹H and ¹³C{¹H} spectra.
- Data Interpretation (Predicted):

Nucleus	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
¹ H	~10.5	Broad Singlet	1H	NH (Amide)
¹ H	7.2 - 8.2	Multiplets	4H	Ar-H (Aromatic)
¹ H	~3.9	Singlet	2H	CH ₂ -CN
¹³ C	~163	Singlet	-	C=O (Amide)
¹³ C	150-155 (C-F)	Doublet (¹ JCF)	-	Ar-C (Aromatic)
¹³ C	115-140	Multiple Signals	-	Ar-C (Aromatic)
¹³ C	~116	Singlet	-	C≡N (Nitrile)
¹³ C	~25	Singlet	-	CH ₂ -CN

Note: Chemical shifts are predictions and may vary based on solvent and concentration.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[8]

Protocol: Functional Group Analysis

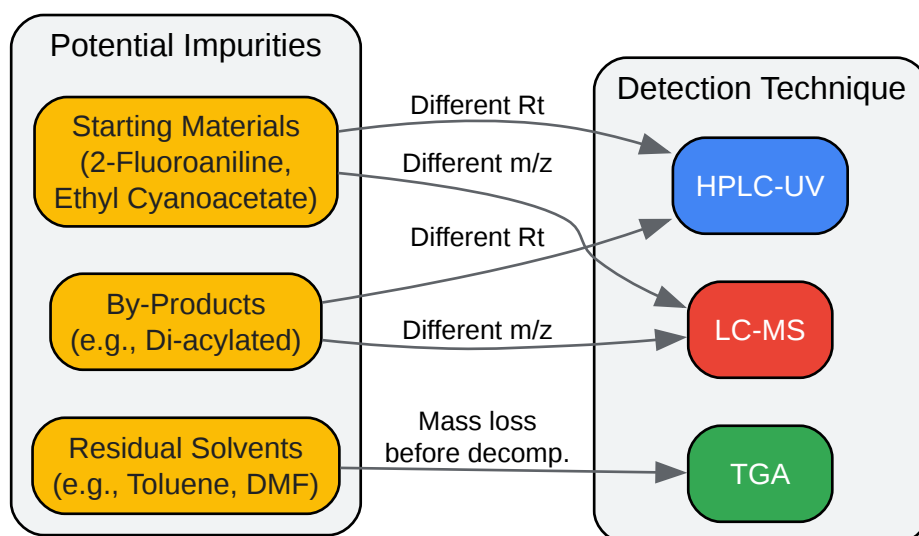
- **Sample Preparation:** The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
- **Instrumentation:** A standard FTIR spectrometer.
- **Data Acquisition:** Collect the spectrum typically from 4000 to 400 cm^{-1} .
- **Data Interpretation (Expected Absorption Bands):**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3200	N-H Stretch	Amide
~3100	C-H Stretch	Aromatic
~2250	$\text{C}\equiv\text{N}$ Stretch	Nitrile
~1680	$\text{C}=\text{O}$ Stretch (Amide I)	Amide
~1540	N-H Bend (Amide II)	Amide
1600, 1480	$\text{C}=\text{C}$ Stretch	Aromatic Ring
~1250	C-F Stretch	Aryl-Fluoride

The presence of all these characteristic peaks provides strong evidence for the proposed structure.[\[9\]](#)[\[10\]](#)

Thermal Analysis Methods

Thermal analysis provides information on the material's physical properties, such as melting point, thermal stability, and the presence of volatile components like water or residual solvents.[\[11\]](#)



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Caption: Logic diagram for impurity detection by analytical technique.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other phase transitions. TGA measures the change in mass of a sample as a function of temperature, revealing thermal stability and the presence of volatile components.[12][13] Performing these analyses simultaneously (STA) is highly efficient.[14]

Protocol: Thermal Profiling

- Sample Preparation: Place 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.
- Instrumentation: An STA (TGA/DSC) instrument.
- Experimental Conditions:
 - Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

- Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.
- Data Analysis:
 - TGA Curve: A stable baseline with no significant mass loss until a high temperature (>200 °C) indicates a pure, solvent-free sample. Mass loss at lower temperatures (<150 °C) may suggest the presence of residual solvent or water.
 - DSC Curve: A single, sharp endotherm indicates the melting of a pure crystalline substance. The peak onset or peak maximum can be reported as the melting point. Broad peaks may suggest the presence of impurities.

Conclusion

The analytical characterization of **2-cyano-N-(2-fluorophenyl)acetamide** requires a synergistic combination of orthogonal techniques. HPLC-UV provides the primary measure of purity, which is confirmed and augmented by LC-MS for molecular weight verification and impurity identification. The definitive structural assignment is achieved through a combination of NMR and FTIR spectroscopy. Finally, TGA/DSC offers crucial insights into the compound's physical properties and thermal stability. By implementing the detailed protocols within this guide, researchers and analysts can ensure the quality, identity, and consistency of this important chemical intermediate, thereby safeguarding the integrity of their research and development endeavors.

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